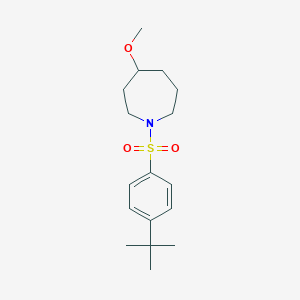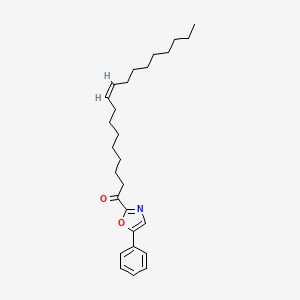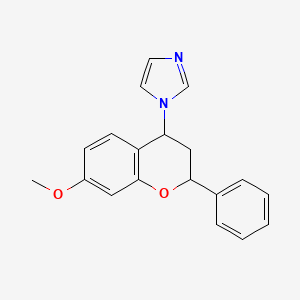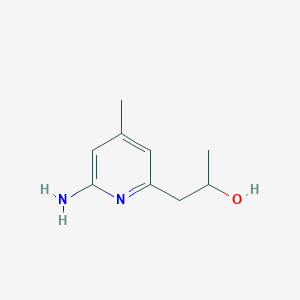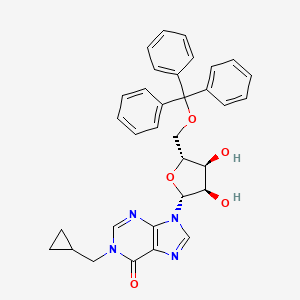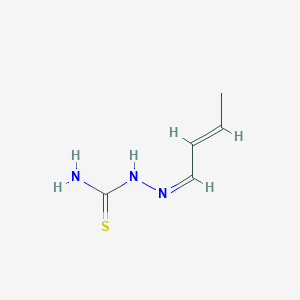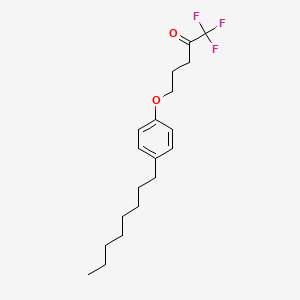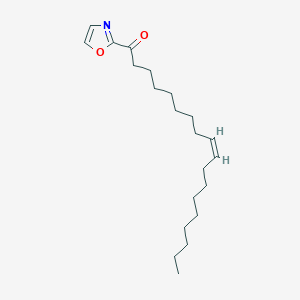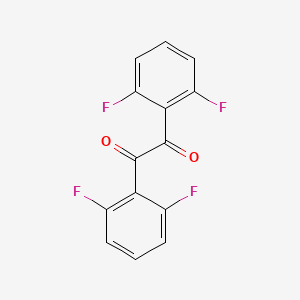
1,2-Bis(2,6-difluorophenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione is an organic compound belonging to the class of aryl diketones This compound is characterized by the presence of two 2,6-difluorophenyl groups attached to an ethane-1,2-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(2,6-difluorophenyl)ethane-1,2-dione typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to form the corresponding diketone. One common method involves the use of a base such as sodium hydroxide in an aqueous medium to facilitate the condensation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to the corresponding diol or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols .
Scientific Research Applications
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Potential applications in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 1,2-bis(2,6-difluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(3,5-difluorophenyl)ethane-1,2-dione: Similar structure but with different fluorine substitution pattern.
1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Contains trifluoromethyl groups instead of difluorophenyl groups.
1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains methoxy groups instead of fluorine atoms.
Uniqueness
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various research applications .
Properties
Molecular Formula |
C14H6F4O2 |
|---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
1,2-bis(2,6-difluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6F4O2/c15-7-3-1-4-8(16)11(7)13(19)14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChI Key |
ZQTHCEAXUHQYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(=O)C2=C(C=CC=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


